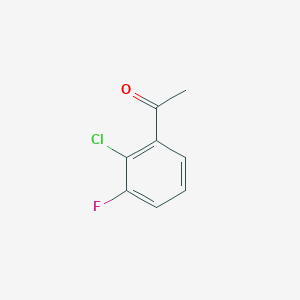

1-(2-Chloro-3-fluorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXXXDDQBMAZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565734 | |

| Record name | 1-(2-Chloro-3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161957-57-9 | |

| Record name | 1-(2-Chloro-3-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161957-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Context Within Halogenated Acetophenones

1-(2-Chloro-3-fluorophenyl)ethanone is systematically named according to IUPAC conventions, which clearly denote the presence of an ethanone (B97240) (acetyl) group attached to a phenyl ring substituted with both chlorine and fluorine atoms at the 2- and 3-positions, respectively. google.com Its unique structure places it within the broader class of halogenated acetophenones, which are ketones characterized by a halogen-substituted benzene (B151609) ring bonded to a carbonyl group which is further attached to a methyl group.

The presence and specific positioning of the chloro and fluoro substituents on the aromatic ring are critical to the compound's chemical properties and reactivity. These electron-withdrawing halogen atoms significantly influence the electron density of the phenyl ring and the reactivity of the adjacent acetyl group. This, in turn, makes this compound a valuable and versatile intermediate in various chemical transformations. lookchem.com

Table 1: Chemical and Physical Properties of this compound

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

The primary significance of 1-(2-Chloro-3-fluorophenyl)ethanone lies in its role as a key intermediate in the synthesis of complex organic molecules, particularly those with pharmaceutical applications. lookchem.com Its unique substitution pattern makes it a valuable precursor for creating highly functionalized heterocyclic compounds.

A notable application of this compound is in the synthesis of novel 6-aminofuro[3,2-c]pyridines. lookchem.com These resulting pyridine (B92270) derivatives have been identified as potent and orally efficacious inhibitors of both c-Met and RON kinases. lookchem.com These kinases are crucial targets in oncology, as their dysregulation is implicated in the growth and proliferation of various cancer cells. The synthesis of these inhibitors underscores the importance of this compound in the development of potential new cancer therapies. lookchem.com

The synthesis of such halogenated acetophenones is often achieved through a Friedel-Crafts acylation reaction. This typically involves the reaction of a substituted benzene (B151609), in this case, 1-chloro-2-fluorobenzene (B165100), with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst.

Overview of Research Trajectories and Academic Relevance

Established Synthetic Routes

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone method for the synthesis of aryl ketones, including this compound. sigmaaldrich.commasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. masterorganicchemistry.com

The classical Friedel-Crafts acylation to produce this compound involves the reaction of 1-chloro-2-fluorobenzene (B165100) with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride. libretexts.orgbyjus.com The reaction is catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most commonly used. libretexts.orgwikipedia.org

The mechanism begins with the formation of a highly electrophilic acylium ion. The Lewis acid, such as AlCl₃, coordinates to the halogen of the acyl chloride, which facilitates the cleavage of the carbon-halogen bond and generates the acylium ion (CH₃CO⁺). sigmaaldrich.combyjus.com This ion then acts as the electrophile in the subsequent attack on the aromatic ring of 1-chloro-2-fluorobenzene.

Table 1: Reactants and Catalysts in Friedel-Crafts Acylation

| Reactant/Catalyst | Role | Common Examples |

| Aromatic Substrate | The ring to be acylated | 1-Chloro-2-fluorobenzene |

| Acylating Agent | Source of the acyl group | Acetyl Chloride, Acetic Anhydride |

| Lewis Acid Catalyst | Activates the acylating agent | Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃) |

This table outlines the key components involved in the Friedel-Crafts acylation process for synthesizing aryl ketones.

Other Lewis acids like ferric chloride (FeCl₃) can also be employed as catalysts. masterorganicchemistry.com The choice of catalyst can be influenced by the reactivity of the aromatic substrate and the desired reaction conditions. Due to the electron-withdrawing nature of the chloro and fluoro substituents on the benzene (B151609) ring, harsher reaction conditions or more potent catalytic systems may be necessary compared to the acylation of unsubstituted benzene.

Optimizing reaction conditions is crucial for maximizing the yield and regioselectivity of the Friedel-Crafts acylation. Key parameters that are often adjusted include temperature, reaction time, and the stoichiometry of the reactants and catalyst.

For the synthesis of similar halogenated acetophenones, the reaction temperature is often carefully controlled. For instance, the acylation might be initiated at a low temperature (e.g., 0-5 °C) during the addition of the acylating agent and catalyst, and then gradually warmed to room temperature. This helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

The amount of Lewis acid catalyst used is also a critical factor. In many Friedel-Crafts acylations, a stoichiometric amount of the catalyst is required because both the starting acyl chloride and the resulting ketone product can form complexes with the Lewis acid. wikipedia.org This complex formation deactivates the catalyst, necessitating its use in larger quantities.

Solvent selection also plays a role in the reaction's success. While solvents like dichloromethane (B109758) or nitrobenzene (B124822) are sometimes used, modern approaches often explore greener and more efficient alternatives.

Direct Halogenation of Acetophenone (B1666503) Derivatives

An alternative synthetic strategy involves the direct halogenation of a pre-existing acetophenone derivative. mdpi.com This approach is particularly useful when the desired halogen substitution pattern is more readily achieved by modifying an existing ketone rather than through the direct acylation of a multi-substituted benzene ring.

N-Bromosuccinimide (NBS) is a versatile and selective reagent for the bromination of the α-carbon of ketones. shodhsagar.com It is often preferred over liquid bromine due to its solid nature, which makes it easier and safer to handle. shodhsagar.com The reaction typically proceeds via a radical mechanism, which can be initiated by light or a radical initiator. missouri.edu

For the synthesis of α-bromoacetophenones, the reaction of an acetophenone derivative with NBS can be catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH). shodhsagar.com The selectivity for monobromination over dibromination can often be controlled by carefully managing the stoichiometry of NBS. researchgate.net

Table 2: Comparison of Brominating Agents

| Brominating Agent | Advantages | Disadvantages |

| N-Bromosuccinimide (NBS) | Solid, easier to handle, selective | Can be less reactive, may require initiator |

| Liquid Bromine (Br₂) | Highly reactive | Hazardous, difficult to handle, can lead to over-bromination |

This table compares the properties of N-Bromosuccinimide and liquid bromine as brominating agents in organic synthesis.

To enhance reaction rates and promote more environmentally friendly conditions, ultrasonic irradiation has been explored as a technique in organic synthesis. tandfonline.com Ultrasound can promote the selective monobromination of activated aromatic compounds with NBS in the absence of a traditional catalyst. tandfonline.comresearchgate.net This method can often be carried out at ambient temperature, reducing energy consumption. tandfonline.com

The use of "green" solvents in conjunction with ultrasonic irradiation is an area of active research. These alternative solvents aim to reduce the environmental impact of chemical processes. While carbon tetrachloride has been used in some ultrasound-promoted brominations, the focus is shifting towards less hazardous options. tandfonline.com The application of ultrasound can lead to faster reaction times and potentially higher yields compared to conventional heating methods. acs.org

Other Acylation Reactions

Beyond the well-known Friedel-Crafts acylation, other acylation methods can be employed for the synthesis of aryl ketones like this compound. These reactions typically involve the introduction of an acyl group onto the aromatic ring. While specific examples for the direct synthesis of this compound via these alternative acylation reactions are not extensively detailed in the provided search results, the general principles of acylation chemistry apply. For instance, cascade reactions involving [3+2] cycloaddition followed by 1,2-acyl migration and hydrolysis can lead to the formation of related heterocyclic structures. rsc.org Additionally, flow chemistry approaches have been developed for the (E)-selective Friedel–Crafts acylation of alkynes to produce β-chlorovinyl ketones, demonstrating the potential for stereoselective acylation reactions. rsc.org

Novel and Emerging Synthetic Strategies

The development of green and sustainable chemical processes has led to the exploration of biocatalysis for the synthesis of chiral molecules. Chemoenzymatic and biocatalytic approaches offer high selectivity and operate under mild reaction conditions.

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysts to create efficient and selective reaction cascades. nih.gov This strategy is particularly valuable for the synthesis of enantiomerically pure compounds.

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols. This method is highly efficient for producing enantiopure alcohols, which are valuable building blocks in the pharmaceutical industry. nih.gov The asymmetric bioreduction of this compound using a suitable KRED would yield the corresponding chiral (S)- or (R)-1-(2-chloro-3-fluorophenyl)ethanol. For example, the reduction of the related compound o-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol has been successfully demonstrated using xylose reductase from Candida tenuis. bohrium.com The selection of the appropriate KRED is crucial for achieving high enantiomeric excess (ee) and conversion. Libraries of KREDs are often screened to identify the most effective enzyme for a specific substrate. researchgate.net For instance, a ketoreductase, KR-01, was identified for the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. researchgate.net

Instead of using isolated enzymes, whole microbial cells can be employed as biocatalysts. nih.gov This approach offers several advantages, including the elimination of costly and time-consuming enzyme purification steps and the presence of an inherent system for cofactor regeneration. nih.gov The reduction of ketones by KREDs requires a nicotinamide (B372718) cofactor, typically NADPH or NADH, which is consumed during the reaction. In a whole-cell system, the host organism's metabolic pathways continuously regenerate the consumed cofactor, making the process more economically viable. nih.gov For instance, recombinant E. coli cells co-expressing a ketoreductase and a cofactor-regenerating enzyme, such as formate (B1220265) dehydrogenase, have been successfully used for the asymmetric reduction of ketones. bohrium.comnih.gov The use of lyophilized whole cells in neat substrates has also been explored to convert ketones and alcohols that are unstable in aqueous media. rsc.org

Table 1: Comparison of Biocatalytic Systems

| Feature | Isolated Enzymes | Whole-Cell Biocatalysis |

| Catalyst Preparation | Requires purification | Simpler, no purification needed nih.gov |

| Cofactor Regeneration | Requires external addition of a regeneration system | In-situ regeneration by the cell's metabolism nih.gov |

| Cost | Generally higher | More cost-effective nih.gov |

| Reaction Environment | Aqueous or organic solvents | Can be performed in aqueous media, neat substrates, or biphasic systems nih.govrsc.org |

| Potential Issues | Enzyme instability | Substrate/product toxicity to cells, side reactions from other cellular enzymes nih.gov |

Deep eutectic solvents (DESs) have emerged as green and sustainable alternatives to conventional organic solvents in biocatalysis. researchgate.netnih.govnih.gov These solvents are typically mixtures of a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, and a hydrogen bond donor (HBD), like glycerol (B35011) or urea (B33335). nih.govmdpi.com DESs can enhance the solubility of hydrophobic substrates, improve enzyme stability, and in some cases, increase reaction rates and enantioselectivity. researchgate.netencyclopedia.pub The use of natural deep eutectic solvents (NADES) further enhances the green credentials of the process. nih.govmdpi.com The application of DESs in the bioreduction of acetophenones has been reported, demonstrating their potential to create more efficient and environmentally friendly processes. researchgate.netnih.gov For example, the bioreduction of 4′-hydroxychalcone has been successfully carried out in a DES medium using various yeast strains. mdpi.com

The primary application of chemoenzymatic and biocatalytic strategies in the context of this compound is the stereoselective synthesis of the corresponding chiral alcohols, (R)- and (S)-1-(2-chloro-3-fluorophenyl)ethanol. These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. rsc.orgnih.govpageplace.denih.gov The choice of biocatalyst, whether it's an isolated KRED or a whole-cell system, determines the stereochemical outcome of the reduction, allowing for the selective production of either the (R)- or (S)-enantiomer with high optical purity. nih.govresearchgate.net For example, the anti-Prelog reduction of prochiral ketones using whole cells of Acetobacter pasteurianus has been shown to produce (R)-alcohols with high enantiomeric excess. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are particularly relevant for introducing fluorinated methyl groups, such as the difluoromethyl group, onto aromatic rings.

Palladium-Catalyzed Difluoromethylation of Aryl Halides

Palladium-catalyzed cross-coupling reactions provide a robust method for the difluoromethylation of aryl halides, including aryl chlorides. nih.gov These reactions typically employ a palladium catalyst in conjunction with a suitable ligand and a difluoromethylating agent. A general protocol has been developed for the difluoromethylation of a range of aryl chlorides and triflates under mild conditions, demonstrating tolerance for various functional groups. nih.gov This methodology is significant as it allows for the late-stage functionalization of complex molecules, including drug candidates, which can rapidly provide access to novel derivatives with potentially enhanced properties. nih.gov

The reaction often utilizes difluoromethyl sources like TMSCF₂H (difluoromethyltrimethylsilane). For instance, a cooperative bimetallic Pd/Ag catalyst system has been shown to be effective for the difluoromethylation of aryl bromides and iodides with TMSCF₂H. rug.nl While extending this specific system to aryl chlorides proved less efficient, other specialized palladium-ligand systems have been successfully developed for aryl chlorides. rug.nlmasterorganicchemistry.com The choice of ligand is crucial for achieving high yields and functional group compatibility, with bulky biaryl phosphine (B1218219) ligands often showing superior performance. masterorganicchemistry.com

Table 1: Examples of Palladium-Catalyzed Difluoromethylation Conditions

| Catalyst/Ligand | Difluoromethylating Agent | Substrate Type | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / BrettPhos | TESCF₃ / KF | Aryl Chlorides | Mild conditions, high functional group tolerance. masterorganicchemistry.com |

| [(allyl)PdCl]₂ / Ligand | TMSCF₂H | Aryl Halides | Applicable to late-stage functionalization of drug molecules. nih.gov |

The mechanism is believed to proceed through a classical Pd(0)/Pd(II) catalytic cycle, involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the difluoromethylating agent, and subsequent reductive elimination to yield the difluoromethylated arene and regenerate the catalyst. masterorganicchemistry.com

Nickel-Catalyzed Difluoromethylation of Aryl Boronic Acids and Grignard Reagents

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel-catalyzed methods have been successfully developed for the direct difluoromethylation of aryl boronic acids and Grignard reagents. acs.orgacs.orgnih.govrsc.org

For aryl boronic acids, a nickel-catalyzed approach using bromodifluoromethane (B75531) (BrCF₂H) has been established. acs.org This method is noted for its efficiency, mild reaction conditions, and broad functional group compatibility. The key to this transformation is the in-situ generation of a tunable catalyst from a nickel source combined with readily available nitrogen and phosphine ligands. acs.org This allows for the effective difluoromethylation of a wide array of aryl boronic acids. acs.orgacs.org

Similarly, nickel catalysis can effectively couple Grignard reagents with difluoroiodomethane (B73695) (ICHF₂). nih.govrsc.org This reaction proceeds smoothly at room temperature and provides the corresponding difluoromethylated aromatic products in moderate to excellent yields. nih.govrsc.org Mechanistic studies indicate that the process involves the oxidative addition of the Ni(0) catalyst to difluoroiodomethane, followed by transmetalation with the Grignard reagent, and finally reductive elimination to form the product. nih.govrsc.org

Table 2: Nickel-Catalyzed Difluoromethylation of Aryl Derivatives

| Nickel Precatalyst | Ligand | Difluoromethyl Source | Substrate | Yield |

|---|---|---|---|---|

| Ni(cod)₂ | TMEDA | ICH₂F₂ | Aryl Grignard Reagents | up to 99% nih.gov |

Multi-component and Cascade Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and molecular complexity. libretexts.orgvub.be Cascade reactions involve a sequence of intramolecular transformations, often triggered by a single event. While not directly synthesizing this compound, these strategies could utilize this ketone as a building block for more complex structures.

For example, the ketone could undergo a Claisen-Schmidt condensation with an aldehyde to form a chalcone (B49325) intermediate. This α,β-unsaturated ketone could then be a substrate in a variety of MCRs. In a Biginelli reaction, the chalcone could react with a β-ketoester and urea (or thiourea) to produce complex dihydropyrimidinones. khanacademy.org Similarly, in a Hantzsch-type synthesis, it could react with a β-ketoester and an ammonia (B1221849) source to yield dihydropyridine (B1217469) derivatives. libretexts.org

Reaction Mechanism Elucidation

Understanding the underlying mechanisms of the reactions used to synthesize and functionalize this compound is crucial for optimizing reaction conditions and controlling product outcomes.

Mechanistic Investigations of Halogenation Reactions

The synthesis of the 2-chloro-3-fluorophenyl precursor involves selective halogenation of an aromatic ring. The introduction of chlorine and fluorine typically proceeds through different mechanisms.

Chlorination is generally achieved via electrophilic aromatic substitution (EAS). masterorganicchemistry.com The reaction involves the activation of molecular chlorine (Cl₂) with a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to generate a highly electrophilic species. khanacademy.orgfiveable.me The π-system of the benzene ring attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. vub.bewikipedia.org In the final step, a weak base, often the [FeCl₄]⁻ anion, removes a proton from the ipso-carbon, restoring aromaticity and yielding the chlorinated benzene derivative. masterorganicchemistry.com The regioselectivity of this process is governed by the directing effects of any pre-existing substituents on the ring.

Fluorination of an aromatic ring is often accomplished through nucleophilic aromatic substitution (SₙAr), particularly if an activating group (an electron-withdrawing group) is present ortho or para to a suitable leaving group. masterorganicchemistry.comwikipedia.org The mechanism involves the addition of a nucleophilic fluoride (B91410) source (e.g., KF) to the electron-deficient aromatic ring. masterorganicchemistry.com This is typically the rate-determining step and results in the formation of a negatively charged Meisenheimer complex. wikipedia.orgtotal-synthesis.com This intermediate is stabilized by the electron-withdrawing groups. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.orgtotal-synthesis.com Interestingly, in SₙAr reactions, fluoride itself can be an excellent leaving group due to its high electronegativity, which strongly activates the ring toward nucleophilic attack. masterorganicchemistry.comlibretexts.org

Stereochemical Control in Asymmetric Transformations

The ketone functionality of this compound provides a handle for introducing a chiral center, most commonly through asymmetric reduction to form the corresponding chiral alcohol, 1-(2-chloro-3-fluorophenyl)ethanol (B11913700). Achieving high stereoselectivity in such transformations is a key goal in modern synthesis.

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of prochiral ketones. acs.orgacs.org These reactions typically utilize a transition metal catalyst (e.g., Ruthenium or Iron) complexed with a chiral ligand, and a hydrogen donor like 2-propanol. nih.govrug.nlacs.org The mechanism is often described as an "outer-sphere" process. nih.gov The active species is a metal-hydride complex. The ketone coordinates to the metal center, and the hydride is transferred from the metal to the carbonyl carbon, while a proton is transferred from the chiral ligand to the carbonyl oxygen, often in a concerted but asynchronous manner. rsc.org The stereochemical outcome is dictated by the specific geometry of the transition state, which is influenced by non-covalent interactions between the substrate and the chiral pocket of the catalyst. nih.govrsc.org

The efficiency and enantioselectivity of these systems are highly dependent on the catalyst, ligand, base, and reaction conditions. acs.org For instance, the presence of a base is often crucial for activating the precatalyst and generating the active metal-hydride species. acs.org Alternatively, substrate and auxiliary-based stereochemical control can be employed. youtube.com In this approach, a chiral auxiliary is temporarily attached to the molecule to direct the stereochemical course of a reaction before being removed. youtube.com Biocatalytic reductions using microorganisms or isolated enzymes also offer a powerful method for the chemo-, regio-, and enantioselective reduction of substituted acetophenones. ijstr.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Bromodifluoromethane |

| Difluoroiodomethane |

| Difluoromethyltrimethylsilane (TMSCF₂H) |

| 2-propanol |

| 1-(2-chloro-3-fluorophenyl)ethanol |

| Molecular chlorine (Cl₂) |

| Iron(III) chloride (FeCl₃) |

| Aluminum chloride (AlCl₃) |

| Potassium fluoride (KF) |

| Urea |

| Thiourea |

| Dihydropyrimidinones |

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound in chemical transformations are significantly governed by the electronic and steric properties of the chlorine and fluorine atoms on the phenyl ring. lookchem.com These substituents modulate the electron density of both the aromatic system and the carbonyl group, thereby influencing the molecule's behavior in various reactions.

The chlorine atom at the ortho-position and the fluorine atom at the meta-position are both electron-withdrawing groups due to their high electronegativity (inductive effect). This withdrawal of electron density has a profound impact on the reactivity of different parts of the molecule.

Carbonyl Group Reactivity:

The primary effect of the electron-withdrawing substituents is the enhancement of the electrophilicity of the carbonyl carbon. By pulling electron density away from the acetyl group, the chloro and fluoro substituents make the carbonyl carbon more susceptible to nucleophilic attack. This increased reactivity is a general trend observed in substituted acetophenones. For instance, studies on the enzymatic reduction of para-substituted acetophenones have shown that the presence of an electron-withdrawing group on the benzene ring significantly increases the rate of reduction to the corresponding alcohol. nih.gov This principle suggests that this compound would be more readily reduced than unsubstituted acetophenone.

In reactions involving α-chloro ketones, such as annulation with 2-arylindoles, the electronic effects of substituents on the acetophenone ring have been observed to have no significant impact on the reaction outcome in some cases, suggesting that steric factors or the reaction mechanism itself can sometimes override simple electronic trends. acs.org

Aromatic Ring Reactivity:

Conversely, the electron-withdrawing nature of the halogen substituents deactivates the phenyl ring towards electrophilic aromatic substitution. The positions ortho and para to the deactivating acetyl group are already disfavored, and the additional deactivation by the halogens further reduces the ring's nucleophilicity.

Conformational and Steric Effects:

The ortho-chloro substituent exerts a significant steric influence, which can affect the conformation of the acetyl group relative to the phenyl ring. In related 2'-fluoro-substituted acetophenones, through-space spin-spin couplings observed in NMR studies indicate a strong preference for an s-trans conformation, where the carbonyl group is oriented away from the ortho substituent. nih.govacs.org This conformational lock, driven by steric hindrance and orbital interactions, dictates the trajectory of approaching reagents and can influence stereoselectivity in addition reactions to the carbonyl group.

Influence on Acidity of α-Protons:

The inductive effect of the ring substituents also influences the acidity of the α-protons on the methyl group. The electron withdrawal increases the stability of the corresponding enolate anion formed upon deprotonation. This enhanced acidity facilitates reactions that proceed via an enolate intermediate, such as aldol (B89426) condensations and alkylations at the α-carbon.

The following table summarizes the expected influence of the 2-chloro and 3-fluoro substituents on the reactivity of this compound compared to unsubstituted acetophenone.

| Reaction Type | Reactive Site | Expected Influence of Substituents | Rationale |

| Nucleophilic Addition | Carbonyl Carbon | Increased Reactivity | Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon. nih.gov |

| Electrophilic Aromatic Substitution | Phenyl Ring | Decreased Reactivity | The acetyl group and halogen substituents deactivate the ring towards electrophiles. |

| Enolate Formation | α-Carbon | Increased Acidity of α-Protons | Inductive electron withdrawal stabilizes the conjugate base (enolate). |

| Reactions at the α-Carbon | α-Carbon | Increased Reactivity (for enolate-based reactions) | Facilitated formation of the enolate intermediate. |

The table below provides a conceptual comparison of relative reduction rates for various substituted acetophenones based on the electronic effects of their substituents.

| Compound | Substituent(s) | Electronic Effect of Substituent(s) | Predicted Relative Rate of Carbonyl Reduction |

| Acetophenone | None | Neutral | Baseline |

| 4'-Methoxyacetophenone | 4'-OCH₃ | Electron-Donating | Slower |

| 4'-Methylacetophenone | 4'-CH₃ | Weakly Electron-Donating | Slower |

| 4'-Fluoroacetophenone | 4'-F | Weakly Electron-Withdrawing | Faster |

| 4'-Chloroacetophenone | 4'-Cl | Electron-Withdrawing | Faster |

| This compound | 2'-Cl, 3'-F | Strongly Electron-Withdrawing | Significantly Faster |

| 4'-Nitroacetophenone | 4'-NO₂ | Strongly Electron-Withdrawing | Significantly Faster |

Reactions at the Ketone Moiety

The carbonyl group of the ethanone moiety is a primary site for chemical modification, readily undergoing reduction, oxidation, and condensation reactions.

The reduction of the ketone in this compound to the corresponding secondary alcohol, 1-(2-chloro-3-fluorophenyl)ethanol, is a fundamental transformation. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminium hydride. wikipedia.org

The synthesis of specific stereoisomers (enantiomers) of 1-(2-chloro-3-fluorophenyl)ethanol is of significant interest, as single-enantiomer compounds are often required for pharmaceutical applications. wikipedia.org Enantioselective reduction of the prochiral ketone allows for the formation of chiral, non-racemic alcohols. wikipedia.org This asymmetric transformation can be accomplished using chiral reducing agents or, more commonly, through catalytic methods. wikipedia.orglibretexts.org

A notable example, though on a structurally similar compound, is the preparation of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. This is achieved through the asymmetric reduction of the corresponding ketone using a chiral catalyst system composed of (S)-diphenylprolinol and trimethyl borate, with borane (B79455) dimethyl sulfide (B99878) as the reducing agent. organic-chemistry.org Such methodologies are highly relevant and adaptable for the enantioselective reduction of this compound.

Modern organic synthesis heavily relies on catalytic systems to achieve high levels of stereocontrol in reduction reactions. These systems typically involve a chiral catalyst that is used in small amounts along with a stoichiometric, non-chiral reducing agent (the hydrogen donor). wikipedia.org

For the asymmetric reduction of ketones, two main types of catalytic systems are widely used:

Oxazaborolidine Catalysts: The Corey-Bakshi-Shibata (CBS) reduction utilizes an oxazaborolidine catalyst in conjunction with a borane source, such as borane dimethyl sulfide or catecholborane. wikipedia.orglibretexts.org This method is well-established for the enantioselective reduction of a wide range of ketones.

Transition Metal Catalysts for Transfer Hydrogenation: This technique involves the transfer of a hydrogen molecule from a donor molecule to the ketone, mediated by a transition metal complex. wikipedia.org Common hydrogen donors include isopropanol (B130326) and formic acid. wikipedia.org Ruthenium, rhodium, and iridium complexes with chiral ligands are frequently employed as catalysts. wikipedia.org For instance, a ruthenium catalyst with a chiral diamine ligand can effectively catalyze the enantioselective transfer hydrogenation of aryl ketones. wikipedia.org A specific example is the use of a ruthenium catalyst (TsDPEN) with a formic acid/triethylamine mixture for the asymmetric transfer hydrogenation of related α-ketoamines. thermofisher.com

The table below summarizes some catalytic systems applicable to the enantioselective reduction of this compound.

| Catalyst System | Type of Reduction | Hydrogen Donor | Key Features |

| Oxazaborolidine (e.g., CBS catalyst) | Catalytic Asymmetric Reduction | Borane (e.g., BH₃·SMe₂) | Widely used, high enantioselectivity for many ketones. wikipedia.orglibretexts.org |

| Chiral Ru-diamine complex | Asymmetric Transfer Hydrogenation | Isopropanol or Formic Acid/Triethylamine | Efficient for aryl ketones, uses inexpensive reductants. wikipedia.orgthermofisher.com |

| Chiral Rh or Ir complexes | Asymmetric Transfer Hydrogenation | Isopropanol or Formic Acid | Broad applicability in asymmetric ketone reduction. wikipedia.org |

| (S)-Diphenylprolinol/Trimethyl borate | Chiral Catalyst System | Borane Dimethyl Sulfide | Used for analogous difluoro-substituted compounds. organic-chemistry.org |

While the direct oxidation of the ketone itself is not a standard transformation, the acetyl group of this compound can be converted into a carboxylic acid group via the haloform reaction. wikipedia.orgbyjus.com This reaction is characteristic of methyl ketones and involves treatment with a halogen (such as bromine or chlorine) in the presence of a strong base like sodium hydroxide. wikipedia.orgbyjus.com The reaction proceeds through the formation of a trihalomethyl intermediate, which is then cleaved to yield the corresponding carboxylate and a haloform (e.g., chloroform (B151607) or bromoform). byjus.com Subsequent acidification of the carboxylate salt produces 2-chloro-3-fluorobenzoic acid.

Alternatively, if the ketone is first reduced to the secondary alcohol, 1-(2-chloro-3-fluorophenyl)ethanol, this alcohol can then be oxidized to the corresponding carboxylic acid. libretexts.orglibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be used for this purpose. libretexts.org

The ketone functionality in this compound can participate in various condensation reactions, which are crucial for forming new carbon-carbon bonds.

Aldol Condensation: In the presence of a base or acid catalyst, this compound can react with another enolizable carbonyl compound in a crossed aldol condensation. kau.edu.sa It can also react with a non-enolizable aldehyde, such as benzaldehyde, to form an α,β-unsaturated ketone (a chalcone derivative). This reaction involves the formation of a β-hydroxy ketone intermediate, which typically dehydrates to yield the conjugated product. youtube.com

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the ketone reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgsigmaaldrich.com Typical active methylene compounds include diethyl malonate, malononitrile, or ethyl acetoacetate. thermofisher.com The reaction is usually catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine), and results in an α,β-unsaturated product. wikipedia.org

Reactions Involving Halogen Substituents

The chloro and fluoro substituents on the phenyl ring of this compound can be replaced or used in cross-coupling reactions, offering pathways to a wide array of derivatives.

Nucleophilic Aromatic Substitution (SNA_r): While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of the electron-withdrawing acetyl group can activate the halogen atoms, particularly the one in the ortho position (chlorine), towards SNA_r reactions. libretexts.org Strong nucleophiles can replace the chlorine or, under more forcing conditions, the fluorine atom. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The halogen atoms on this compound can serve as handles in these transformations. Generally, the C-Cl bond is more reactive than the C-F bond in these catalytic cycles.

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. organic-chemistry.orglibretexts.org This would allow for the introduction of new aryl or alkyl groups at the position of the chlorine atom.

Sonogashira Coupling: This involves the coupling of the aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an arylalkyne. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming a C-N bond between an aryl halide and an amine. libretexts.orgorganic-chemistry.orgwikipedia.org It provides a direct route to aniline (B41778) derivatives from this compound.

The table below outlines potential cross-coupling reactions for derivatizing this compound.

| Reaction Name | Coupling Partner | Product Type | Key Reagents |

| Suzuki-Miyaura Coupling | Boronic acid (R-B(OH)₂) | Biaryl or Alkyl-aryl derivative | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) organic-chemistry.orglibretexts.org |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Arylalkyne | Pd catalyst, Cu(I) co-catalyst, Amine base wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Arylamine | Pd catalyst, Ligand (e.g., X-Phos), Base (e.g., NaOtBu) libretexts.orgorganic-chemistry.orgwikipedia.org |

| Mizoroki-Heck Reaction | Alkene | Substituted alkene | Pd catalyst, Base mdpi.com |

| C-O Cross-Coupling | Alcohol or Phenol | Aryl ether | Pd catalyst, Ligand, Base nih.govresearchgate.net |

Unlocking Synthetic Pathways: The Chemical Versatility of this compound

The halogenated acetophenone derivative, this compound, serves as a pivotal building block in organic synthesis, offering multiple reactive sites for chemical modification. Its structure, featuring a reactive acetyl group and a functionalized aromatic ring, allows for a diverse range of transformations. This article explores the key chemical reactions and derivatizations of this compound, focusing on nucleophilic substitutions, cross-coupling reactions, and aromatic ring transformations to construct complex molecular architectures, including valuable heterocyclic systems.

Computational Chemistry and Spectroscopic Characterization in Advanced Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modern chemical research. These methods are used to model the electronic structure of molecules to predict a wide array of properties.

DFT is a computational method that models the electron density of a system to determine its energy and other properties. It has become a standard tool for the theoretical investigation of organic molecules due to its balance of accuracy and computational cost.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 1-(2-Chloro-3-fluorophenyl)ethanone, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Conformational analysis is particularly important for this molecule due to the potential for rotation around the single bond connecting the acetyl group to the phenyl ring. Different orientations of the acetyl group relative to the ring would have different energies. A computational scan of the potential energy surface as a function of the relevant dihedral angle would identify the global minimum energy conformer, which is the most likely structure to be observed experimentally.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| C-Cl Bond Length | Data not available in literature |

| C-F Bond Length | Data not available in literature |

| C=O Bond Length | Data not available in literature |

| Phenyl-C(O) Dihedral Angle | Data not available in literature |

| Note: This table is illustrative. Specific values for this compound are not available in the reviewed scientific literature. |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the electron-withdrawing nature of the chloro and fluoro substituents, as well as the acetyl group, would be expected to lower the energies of both the HOMO and LUMO. The distribution of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack. Intramolecular charge transfer interactions can also be analyzed by examining the composition of the frontier orbitals.

Table 2: Predicted Frontier Orbital Energies and Related Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| HOMO Energy | Data not available in literature |

| LUMO Energy | Data not available in literature |

| HOMO-LUMO Energy Gap | Data not available in literature |

| Ionization Potential | Data not available in literature |

| Electron Affinity | Data not available in literature |

| Note: This table is illustrative. Specific values for this compound are not available in the reviewed scientific literature. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for protonation or interaction with electrophiles. The hydrogen atoms of the methyl group and the aromatic ring would likely show positive potential.

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to aid in the assignment of spectral peaks.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | Data not available in literature |

| Aromatic C-C Stretch | Data not available in literature |

| C-Cl Stretch | Data not available in literature |

| C-F Stretch | Data not available in literature |

| Note: This table is illustrative. Specific values for this compound are not available in the reviewed scientific literature. |

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of a molecule over time. An MD simulation would solve Newton's equations of motion for the atoms of the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

For this compound, MD simulations could be used to study its conformational dynamics in different solvents, providing a more realistic picture of its behavior in solution. These simulations can also be used to calculate various thermodynamic properties. However, specific MD simulation studies on this compound are not currently found in the literature.

Molecular Dynamics (MD) Simulations

Solvent Interactions and Excipient Identification

The interaction of a drug substance with solvents and excipients is a critical factor in formulation development and can influence the stability and bioavailability of the final product. While specific studies on the solvent interactions and excipient identification for this compound are not extensively detailed in the provided search results, general principles of computational and analytical chemistry are applied to understand these phenomena.

Computational models can predict how the electronic structure of this compound might interact with various solvents of differing polarities. For instance, a study on related 2'-fluoro-substituted acetophenone (B1666503) derivatives demonstrated that the magnitudes of through-space spin-spin couplings correlate linearly with the dielectric constant of the solvents, indicating a predictable influence of the solvent environment on the molecule's conformation. acs.orgnih.gov This suggests that similar computational and experimental approaches could be used to select appropriate solvents and excipients for this compound, minimizing undesirable interactions.

The identification of reactive impurities in excipients is crucial to prevent degradation of the active pharmaceutical ingredient. nih.gov Techniques like headspace gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are standard for detecting and quantifying trace impurities such as aldehydes, reducing sugars, and organic acids in pharmaceutical excipients. nih.gov For example, methods involving derivatization with reagents like O-2,3,4,5,6-(pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBHA) or 2,4-dinitrophenylhydrazine (B122626) (DNPH) are employed to enhance the detection of aldehydes and sugars at trace levels. nih.gov

Prediction of Autoxidation Mechanisms

Autoxidation, the spontaneous oxidation of a compound in the presence of oxygen, is a common degradation pathway for many organic molecules. While specific studies on the autoxidation mechanisms of this compound were not found, computational methods are instrumental in predicting such pathways.

Density Functional Theory (DFT) calculations can be used to model the reaction intermediates and transition states involved in autoxidation. These calculations help in identifying the most likely sites for radical attack and the subsequent propagation steps. The presence of the electron-withdrawing chloro and fluoro groups on the phenyl ring, as well as the acetyl group, will influence the electron distribution and, consequently, the susceptibility of different parts of the molecule to oxidation.

Advanced Spectroscopic Investigations

Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

The ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments in this compound. Although a complete spectral assignment for this compound is not available in the provided results, data for a related compound, 1-(2,6-dichloro-3-fluorophenyl)ethanone, is available and can offer insights. nih.gov Combining 1D and 2D NMR experiments is a common strategy for the complete structural determination of organic compounds. mdpi.com

Table 1: Representative NMR Data for Acetophenone Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 1-(2,6-Dichloro-3-fluorophenyl)ethanone | 2.69 (s, 3H), 7.21 (t, J=8.7 Hz, 1H), 7.42 (ddd, J=9.0, 5.1, 1.8 Hz, 1H) | 29.9, 117.5 (d, J=22.0 Hz), 126.3 (d, J=3.8 Hz), 132.8 (d, J=10.1 Hz), 136.1 (d, J=2.6 Hz), 158.3 (d, J=257.4 Hz), 199.8 |

Data for 1-(2,6-Dichloro-3-fluorophenyl)ethanone from PubChem CID 2733982. nih.gov The table is for illustrative purposes and shows the type of data obtained from NMR spectroscopy.

A fascinating aspect of the spectroscopy of 2'-fluoro-substituted acetophenones is the observation of through-space spin-spin couplings between the fluorine atom and the protons and carbon of the acetyl group (Hα and Cα). acs.org These couplings, such as ⁵J(Hα, F) and ⁴J(Cα, F), occur when the interacting nuclei are in close proximity, typically closer than the sum of their van der Waals radii. acs.orgnih.gov

The presence of significant through-space couplings in 2'-fluoro-substituted acetophenone derivatives strongly indicates a preferred s-trans conformation, where the carbonyl oxygen and the fluorine atom are oriented away from each other. acs.orgnih.gov This conformational preference is driven by the strong repulsion between the polar fluorine and oxygen atoms in the s-cis conformation. nih.gov Studies have shown that the magnitude of these coupling constants correlates linearly with the dielectric constant of the solvent, providing further insight into the molecule's behavior in different environments. acs.orgnih.gov This phenomenon is likely applicable to this compound, influencing its three-dimensional structure and potential interactions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure.

Computational methods, such as DFT, are often used in conjunction with experimental spectroscopy to assign the observed vibrational bands to specific molecular motions. nih.govnih.gov The calculated vibrational frequencies and intensities can be used to generate theoretical spectra that aid in the interpretation of the experimental data. nih.gov

Table 2: Representative Vibrational Spectroscopy Data for a Related Compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| C=O stretch | 1700-1720 | ~1690 | ~1690 |

| C-F stretch | 1200-1300 | ~1250 | ~1250 |

| C-Cl stretch | 700-800 | ~750 | ~750 |

This table presents typical frequency ranges for the key functional groups and is for illustrative purposes. Actual values for this compound would require specific experimental data.

The analysis of the IR and Raman spectra of this compound would reveal characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, including the carbonyl (C=O) group, the carbon-fluorine (C-F) bond, and the carbon-chlorine (C-Cl) bond. The position, intensity, and shape of these bands provide valuable information about the molecule's structure and bonding.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, the molecular weight can be readily calculated from its chemical formula, C₈H₆ClFO.

Molecular Weight Determination

The nominal molecular mass of this compound is 172.59 g/mol . High-resolution mass spectrometry would provide a more precise monoisotopic mass, which for C₈H₆³⁵Cl¹⁹FO is 172.0091 Da. The presence of chlorine provides a distinctive isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1, which is a clear indicator for the presence of a single chlorine atom in the molecule.

Expected Fragmentation Pattern

While a specific experimental mass spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on the known fragmentation of ketones and halogenated aromatic compounds. Upon electron ionization, the molecule would lose an electron to form the molecular ion [C₈H₆ClFO]⁺•.

Key fragmentation pathways for ketones often involve α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are anticipated:

Loss of the methyl radical (•CH₃): This would result in the formation of the 2-chloro-3-fluorobenzoyl cation. This fragment is expected to be a prominent peak in the spectrum.

Loss of the 2-chloro-3-fluorophenyl radical (•C₆H₃ClF): This would lead to the formation of the acetyl cation [CH₃CO]⁺. This is a very common fragment for methyl ketones and is often observed as a strong peak at m/z 43.

Further fragmentation of the 2-chloro-3-fluorobenzoyl cation could involve the loss of a carbon monoxide (CO) molecule, a common fragmentation pathway for aroyl cations, leading to a halophenyl cation. Subsequent fragmentations could involve the loss of the halogen atoms (Cl or F) or the entire halogenated ring structure.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Fragmentation Pathway |

| [C₈H₆ClFO]⁺• | Molecular Ion | 172 | Ionization of the parent molecule |

| [C₇H₃ClFO]⁺ | 2-Chloro-3-fluorobenzoyl cation | 157 | α-cleavage (Loss of •CH₃) |

| [C₂H₃O]⁺ | Acetyl cation | 43 | α-cleavage (Loss of •C₆H₃ClF) |

| [C₆H₃ClF]⁺• | 2-Chloro-3-fluorophenyl radical cation | 130 | Not a primary fragment, but may be observed |

| [C₆H₃F]⁺ | Fluorophenyl cation | 95 | Loss of Cl from [C₆H₃ClF]⁺• |

| [C₆H₄Cl]⁺ | Chlorophenyl cation | 111 | Loss of F from [C₆H₃ClF]⁺• |

Note: The m/z values are based on the most abundant isotopes. The presence of ³⁷Cl will result in corresponding peaks at m/z + 2 for all chlorine-containing fragments.

X-ray Crystallography for Solid-State Structure Determination

Table 2: Crystallographic Data for an Analogous Compound: 2-Chloro-N-(3-fluorophenyl)acetamide

| Parameter | Value |

| Chemical Formula | C₈H₇ClFNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.0441(2) |

| b (Å) | 18.2374(7) |

| c (Å) | 8.8653(3) |

| β (°) | 99.843(1) |

| Volume (ų) | 803.53(5) |

| Z | 4 |

Source: ResearchGate. researchgate.net This data is for a structurally related compound and is provided for illustrative purposes.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions would be expected to play a crucial role in its solid-state architecture.

Hydrogen Bonding: Although the molecule itself does not possess strong hydrogen bond donors, the carbonyl oxygen atom can act as a hydrogen bond acceptor. In the presence of suitable donor molecules (like co-crystallizing solvents or impurities) or even weak C-H donors from neighboring molecules (C-H···O interactions), hydrogen bonds can significantly influence the crystal packing. In the absence of strong donors, these weak C-H···O interactions are often observed in the crystal structures of acetophenone derivatives. nih.gov

Halogen Bonding: The chlorine atom in the molecule can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen or the fluorine atom. These interactions are directional and can be a significant factor in controlling the supramolecular assembly.

The conformation of the this compound molecule in the crystalline state refers to the spatial arrangement of its atoms, particularly the orientation of the acetyl group relative to the phenyl ring. The dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group is a key conformational parameter.

For acetophenones, two primary conformations are considered: a planar conformation where the acetyl group is coplanar with the phenyl ring, and a non-planar conformation where the acetyl group is twisted out of the plane of the ring. The planarity is favored by conjugation between the carbonyl group and the aromatic π-system. However, steric hindrance between the acetyl group and ortho-substituents on the phenyl ring can force the acetyl group to rotate out of the plane.

In the case of this compound, the chlorine atom is at the ortho position. The steric bulk of the chlorine atom would likely lead to a non-planar conformation in the crystalline state to alleviate steric strain between the carbonyl oxygen and the chlorine atom. The exact dihedral angle would be a balance between the stabilizing effect of conjugation and the destabilizing steric repulsion. Studies on other ortho-substituted acetophenones have shown that the degree of twisting is dependent on the size and nature of the ortho-substituent.

Applications and Translational Research

Pharmaceutical and Medicinal Chemistry

The uniquely substituted aromatic core of 1-(2-chloro-3-fluorophenyl)ethanone makes it a valuable building block in the synthesis of a wide range of organic compounds. Its structural features and reactivity are of significant interest in the pharmaceutical and medicinal chemistry sectors for the development of novel therapeutic agents.

Role as Key Synthetic Intermediates for Drug Development

This compound serves as a crucial starting material or key intermediate in the synthesis of various pharmaceutical compounds. lookchem.com Its structure is a component of more complex molecules designed to interact with biological targets. The presence of both chloro and fluoro substituents on the phenyl ring can influence the electronic properties and reactivity of the molecule, making it a versatile reagent in multi-step synthetic pathways. lookchem.com

One notable application is in the preparation of novel 6-aminofuro[3,2-c]pyridines. These compounds are potent, orally available inhibitors of cMET and RON kinases, which are implicated in various diseases, including cancer. lookchem.com The synthesis of these inhibitors relies on the structural framework provided by this compound.

Furthermore, this compound is utilized in the synthesis of iminothiadiazine dioxide derivatives. These derivatives have shown potential as BACE inhibitors, which are under investigation for the treatment and prevention of pathologies related to β-amyloid (Aβ) production, such as Alzheimer's disease. lookchem.com

The versatility of this compound as a synthetic intermediate is highlighted by its use in creating a diverse range of molecular scaffolds. Below is a table summarizing its role in the synthesis of different classes of compounds with therapeutic potential.

| Therapeutic Target/Compound Class | Role of this compound | Potential Application |

| cMET and RON kinase inhibitors | Starting material for 6-aminofuro[3,2-c]pyridines | Cancer treatment |

| BACE inhibitors | Intermediate for iminothiadiazine dioxides | Alzheimer's disease |

Development of Targeted Therapeutic Agents

The structural motifs derived from this compound are integral to the development of targeted therapeutic agents. The specific substitution pattern of the phenyl ring is a key feature in designing molecules that can selectively bind to biological targets like enzymes and receptors.

For instance, the 6-aminofuro[3,2-c]pyridines synthesized from this intermediate are designed to specifically inhibit cMET and RON kinases. lookchem.com These kinases are often dysregulated in cancer cells, and their inhibition can disrupt signaling pathways involved in cell growth and proliferation. lookchem.com

Similarly, the iminothiadiazine dioxide-based BACE inhibitors are being developed to target the β-secretase enzyme, which is crucial in the formation of amyloid plaques in Alzheimer's disease. lookchem.com The development of such targeted agents aims to provide more effective treatments with potentially fewer side effects compared to broader-acting therapies.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. While specific SAR studies focused solely on derivatives of this compound are not extensively detailed in the provided context, the principles of SAR are highly relevant to the derivatives synthesized from it.

For example, in the development of kinase inhibitors, modifications to the core structure derived from this compound would be systematically made to understand how these changes affect the inhibitory activity against cMET and RON kinases. These modifications could include altering substituents on the phenyl ring or modifying other parts of the molecule to enhance binding affinity and efficacy. The goal of such studies is to identify the key structural features responsible for the desired biological activity.

Drug Design Implications based on Conformational Analysis

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The conformational preferences of this compound and its derivatives play a significant role in drug design. The presence of the chloro and fluoro substituents on the phenyl ring influences the rotational barrier around the bond connecting the acetyl group to the phenyl ring.

Understanding the stable conformations of this molecule can guide the design of more rigid analogs or molecules that are "pre-organized" to fit into a specific binding pocket of a target protein. This can lead to improved potency and selectivity of the resulting drug candidates. While detailed conformational analysis of this compound is not provided, this aspect is a crucial consideration in the rational design of drugs based on this scaffold.

Agrochemical and Material Science Applications

Beyond pharmaceuticals, the chemical reactivity of this compound makes it a valuable intermediate in other industrial sectors.

Intermediates for Herbicides and Pesticides

This compound and its isomers serve as intermediates in the synthesis of agrochemicals. chemimpex.com The introduction of halogen atoms like chlorine and fluorine into the structure of active ingredients can enhance the efficacy of pesticides and herbicides. innospk.com These halogenated compounds can exhibit improved metabolic stability and bioactivity, which are desirable properties for crop protection agents. chemimpex.cominnospk.com The reactivity of the ketone group allows for further chemical modifications to produce a variety of agrochemical products. researchgate.net

Versatile Building Blocks for Complex Organic Molecules

The chemical compound this compound is a substituted acetophenone (B1666503) derivative recognized for its utility as a versatile building block in the synthesis of more complex organic molecules. lookchem.com Its structure, which incorporates a chloro and a fluoro substituent on the phenyl ring, provides unique reactivity and makes it a valuable intermediate in various chemical reactions. lookchem.com The presence and positioning of these halogen atoms can influence the electronic properties and reaction selectivity, allowing chemists to use it as a scaffold for constructing intricate molecular architectures. lookchem.com

A significant application demonstrating its role as a key synthetic intermediate is in the preparation of novel 6-aminofuro[3,2-c]pyridines. lookchem.com These resulting compounds have been identified as potent, orally available inhibitors of cMET and RON kinases. lookchem.com The synthesis utilizes this compound as a starting material, highlighting its importance in accessing biologically active molecules with potential therapeutic applications, particularly in the development of new cancer therapies that target specific cell signaling pathways. lookchem.com This role as a foundational component for creating sophisticated heterocyclic systems underscores its value in medicinal chemistry and drug discovery programs. lookchem.com

The utility of halogenated ketones, such as this compound, as reactive intermediates is a well-established principle in organic synthesis. nih.gov These compounds are frequently employed in the manufacture of active pharmaceutical ingredients due to their ability to participate in a variety of chemical transformations. nih.gov The specific combination of chloro and fluoro groups in this compound makes it a desirable precursor for creating a diverse range of derivatives. lookchem.combldpharm.com

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 161957-57-9 | lookchem.comscbt.comsigmaaldrich.com |

| Molecular Formula | C₈H₆ClFO | lookchem.comscbt.comlabcompare.com |

| Molecular Weight | 172.58 g/mol | scbt.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Colorless to Pale-yellow to Yellow-brown Liquid | sigmaaldrich.com |

Potential in Specialty Chemicals

The compound this compound serves as a crucial intermediate in the chemical and pharmaceutical industries, positioning it as a valuable component in the production of specialty chemicals. lookchem.com Specialty chemicals are defined by their performance and function, and are typically produced in lower volumes at a higher value for specific applications. The use of this compound as a precursor for high-value molecules, such as targeted therapeutic agents, fits this description. lookchem.com

Its role in synthesizing potent kinase inhibitors for potential cancer treatment is a prime example of its application in the specialty pharmaceutical sector. lookchem.com The unique structural features of this compound make it an important building block for developing new drugs. lookchem.com The broader class of fluorine-containing building blocks is increasingly important in the development of advanced materials and pharmaceuticals due to the unique properties conferred by fluorine atoms. semanticscholar.orgnih.gov Similarly, chlorinated acetophenones are widely used as intermediates for manufacturing active pharmaceutical ingredients. nih.gov The presence of both chlorine and fluorine in this compound enhances its utility and potential for creating novel specialty chemicals with specific, high-value functions. lookchem.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chloro-3-fluorophenyl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation. Acyl chlorides react with substituted benzene derivatives (e.g., 2-chloro-3-fluorobenzene) in the presence of Lewis acid catalysts (e.g., AlCl₃). Key parameters include:

- Catalyst loading : 1.2–1.5 equivalents of AlCl₃ to ensure complete activation of the acyl chloride.

- Solvent selection : Dichloromethane or nitrobenzene for optimal electrophilic substitution.

- Temperature : 0–25°C to minimize side reactions like polysubstitution .

- Validation : Monitor reaction progress using TLC (hexane:ethyl acetate, 4:1) and purify via column chromatography.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm; carbonyl at δ 195–205 ppm).

- Mass spectrometry (EI) : Confirm molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of COCH₃).

- X-ray crystallography : Use SHELX programs for structure refinement. Single-crystal diffraction resolves Cl/F positional disorder .

Q. How can researchers accurately determine the physicochemical properties (e.g., boiling point, solubility) of this compound?

- Methodological Answer :

- Boiling point : Estimate via group contribution methods (e.g., Joback-Reid) or experimental distillation under reduced pressure to avoid decomposition.

- Solubility : Perform shake-flask experiments in solvents like DMSO, ethanol, or chloroform, followed by UV-Vis quantification.

- Thermodynamic data : Use differential scanning calorimetry (DSC) for melting points and phase transitions .

Advanced Research Questions

Q. How do electronic effects of the 2-chloro-3-fluoro substituents influence regioselectivity in further functionalization reactions?

- Methodological Answer :

- Directing effects : The chloro group (-I effect) deactivates the ring, while the fluorine (-I, +M) creates partial activation. Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict electrophilic attack sites.

- Experimental validation : Perform nitration or bromination reactions and analyze product ratios via HPLC .

Q. What challenges arise in resolving crystallographic disorder in this compound, and how can they be addressed?

- Methodological Answer :

- Disorder sources : Overlapping Cl/F electron densities due to similar atomic radii.

- Solutions :

- Collect high-resolution data (θ > 25°) to improve refinement.

- Use SHELXL’s PART instruction to model partial occupancy.

- Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How can computational models (e.g., DFT, molecular docking) predict the biological activity of fluorinated analogs derived from this compound?

- Methodological Answer :

- DFT : Optimize geometry at the M06-2X/cc-pVTZ level to calculate frontier orbitals (HOMO-LUMO) for reactivity insights.

- Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450). Validate with in vitro assays measuring IC₅₀ values .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected IR carbonyl shifts)?

- Methodological Answer :

- Hypothesis testing : Check for keto-enol tautomerism or solvent effects (e.g., polar solvents downshift carbonyl stretches).

- Cross-validation : Compare with solid-state IR (ATR-FTIR) to rule out solvent interactions.

- Computational backup : Simulate spectra using Gaussian09 with implicit solvent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.